molecular formula C35H56O4SSi B14173951 1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one CAS No. 923294-73-9

1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one

Cat. No.: B14173951
CAS No.: 923294-73-9
M. Wt: 601.0 g/mol
InChI Key: YOVAXSDAMPZZNF-UHFFFAOYSA-N
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Description

1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one is a complex organic compound with a unique structure that combines phenyl, octyl, and triethoxysilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of phenylacetone with 4-octylphenyl bromide, followed by the introduction of the triethoxysilyl group through a thiol-ene reaction with 7-(triethoxysilyl)heptane-1-thiol. The reaction conditions often include the use of catalysts such as azobisisobutyronitrile (AIBN) and solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The triethoxysilyl group allows for strong binding to surfaces, making it useful in material science applications. In biological systems, the compound may interact with cellular membranes or proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Octylphenyl)ethanone: A simpler analog without the triethoxysilyl group, used in similar applications but with different properties.

    1-(4-Ethylphenyl)ethanone: Another analog with a shorter alkyl chain, leading to different chemical and physical properties.

Uniqueness

1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one is unique due to the presence of the triethoxysilyl group, which imparts additional functionality and versatility. This makes it particularly valuable in applications requiring strong surface binding or specific interactions with biological molecules.

Properties

CAS No.

923294-73-9

Molecular Formula

C35H56O4SSi

Molecular Weight

601.0 g/mol

IUPAC Name

1-(4-octylphenyl)-2-phenyl-2-(7-triethoxysilylheptylsulfanyl)ethanone

InChI

InChI=1S/C35H56O4SSi/c1-5-9-10-11-13-17-22-31-25-27-32(28-26-31)34(36)35(33-23-18-16-19-24-33)40-29-20-14-12-15-21-30-41(37-6-2,38-7-3)39-8-4/h16,18-19,23-28,35H,5-15,17,20-22,29-30H2,1-4H3

InChI Key

YOVAXSDAMPZZNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)SCCCCCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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